molecular formula C11H18O B155602 2-hexylidenecyclopentan-1-one CAS No. 17373-89-6

2-hexylidenecyclopentan-1-one

Cat. No.: B155602
CAS No.: 17373-89-6
M. Wt: 166.26 g/mol
InChI Key: WZPGQHVPSKTELT-YFHOEESVSA-N
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Chemical Reactions Analysis

2-hexylidenecyclopentan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-hexylidenecyclopentan-1-one can be compared with other similar compounds such as:

This compound stands out due to its unique combination of fragrance properties, antibacterial activity, and utility in asymmetric synthesis, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

17373-89-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2-hexylidenecyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-

InChI Key

WZPGQHVPSKTELT-YFHOEESVSA-N

Isomeric SMILES

CCCCC/C=C\1/CCCC1=O

SMILES

CCCCCC=C1CCCC1=O

Canonical SMILES

CCCCCC=C1CCCC1=O

density

0.907-0.914

103517-11-9
17373-89-6

physical_description

Pale yellowish oily liquid;  powerful warm-floral and green-fruity odour with spicy herbaceous undertones

Pictograms

Irritant

solubility

insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2-Hexylidene-cyclopentanone;  2-(Hexylidene)-1-cyclopentanone;  2-Hexylidenecyclopentanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (85 g) synthesized in Reference Example 2, oxalic acid (1.0 g) and toluene (150 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 3 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (78 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 67 g of 2-hexylidenecyclopentanone (boiling point: 92° C./533 Pa; GC purity: 98.5%).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
2-hexylidenecyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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